5-Methoxy-2-methylindole
Overview
Description
5-Methoxy-2-methylindole is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their presence in natural products and pharmaceuticals. The methoxy group at the 5-position and a methyl group at the 2-position distinguish this compound from other indole derivatives, potentially affecting its chemical behavior and biological activity.
Synthesis Analysis
The synthesis of 5-Methoxy-2-methylindole and related compounds has been explored in various studies. For instance, a simple synthesis route for 5-methoxyindole, which could be a precursor to 5-Methoxy-2-methylindole, was described, involving the rearrangement of 1-methoxy- and 1-hydroxy-2-oxindoles in acidic solution to form 5-substituted 2-aminophenylacetic acid derivatives, followed by cyclization to the corresponding 2-oxindoles . Additionally, the synthesis of 5-methoxy-2-chloro-3-formyl-6-methylindole has been reported, which could be further modified to produce 5-Methoxy-2-methylindole .
Molecular Structure Analysis
Structural studies of indole derivatives, such as 5-methoxyindole-3-acetic acid, provide insights into the molecular structure of these compounds. The crystal structure of 5-methoxyindole-3-acetic acid revealed that the molecules are hydrogen-bonded into dimers, which are held together in an infinite double-layered sheet structure . Although this study does not directly describe 5-Methoxy-2-methylindole, it provides a basis for understanding the potential structural characteristics of methoxyindole derivatives.
Chemical Reactions Analysis
The reactivity of 5-methoxyindole derivatives has been investigated in various contexts. For example, the chlorination of 5-methoxyindole-2-carboxylic acid and its methyl ester with N,N-dichlorourethane (DCU) in acetic acid led to the formation of novel chlorinated isatins and oxindoles . This suggests that 5-Methoxy-2-methylindole could also undergo similar reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-methoxyindole derivatives have been characterized using various spectroscopic techniques. For instance, the photophysics of 5-methoxyindole were studied, revealing its non-excimer forming nature and providing data on its fluorescence quantum yield and lifetime . Additionally, spectroscopic profiling of methyl 5-methoxy-1H-indole-2-carboxylate, a related compound, included FT-IR, FT-Raman, UV, and NMR analyses, which helped in understanding the vibrational modes, electronic nature, and chemical environment of the molecule . These studies contribute to a comprehensive understanding of the properties of 5-methoxyindole derivatives, which could be extrapolated to 5-Methoxy-2-methylindole.
Scientific Research Applications
Chemical Synthesis
5-Methoxy-2-methylindole has been used in the synthesis of novel compounds. For instance, it has been involved in the preparation of novel indole-benzimidazole derivatives through a process involving phenylhydrazines and levulinic acid, subsequently condensed with substituted o-phenylenediamines (Wang et al., 2016). Additionally, it has been used as a chemical lead in the development of a prostaglandin D2 receptor antagonist, where its derivatives exhibited PGD2 receptor binding and blocked cyclic adenosine monophosphate formation in vitro (Torisu et al., 2005).
Nucleophilic Reactivity Studies
The reactivity parameters of 5-methoxyindole, including 5-Methoxy-2-methylindole, have been characterized in the context of nucleophilic reactions. These studies have provided insights into the behavior of these compounds in different chemical reactions and have helped in understanding their interactions with other substances (Lakhdar et al., 2006).
Crystal Structure Analysis
In crystallography, 5-Methoxy-2-methylindole derivatives have been synthesized and analyzed for their structural properties. For example, a study synthesized a biologically relevant compound involving 5-methoxyindole and characterized it using elemental analyses, IR spectra, and single crystal X-ray analysis (Sharma et al., 2017).
Spectroscopic Profiling
5-Methoxy-2-methylindole has been a subject of spectroscopic studies, such as the characterization of Methyl 5-methoxy-1H-indole-2-carboxylate (MMIC), prepared from 5-methoxyindole-2-carboxylic acid. These studies provide valuable information about the electronic nature and reactivity of these molecules (Almutairi et al., 2017).
Synthesis of Novel Compounds
It has been used in the synthesis of a range of novel compounds, including antimicrobial agents and compounds with potential anticancer properties. For instance, its derivatives have been synthesized and evaluated for their antimicrobial activity (Donawade et al., 2006).
Development of Antimitotic Agents
Derivatives of 5-Methoxy-2-methylindole have been investigated as antimitotic agents and tubulin inhibitors, offering potential in the development of new cancer therapies (Romagnoli et al., 2008).
Electrosynthesis Applications
It has also found application in electrosynthesis, for example, in the formation of poly(5-methoxyindole) films with fluorescence properties, which can have implications in materials science and engineering (Nie et al., 2008).
Safety And Hazards
properties
IUPAC Name |
5-methoxy-2-methyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-5-8-6-9(12-2)3-4-10(8)11-7/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWGLJOQFUMFOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20148115 | |
Record name | 5-Methoxy-2-methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20148115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-methylindole | |
CAS RN |
1076-74-0 | |
Record name | 5-Methoxy-2-methylindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-2-methylindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methoxy-2-methylindole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63817 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methoxy-2-methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20148115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxy-2-methylindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.788 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.